molecular formula C21H25FN6 B2395143 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine CAS No. 2415518-83-9

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine

Cat. No.: B2395143
CAS No.: 2415518-83-9
M. Wt: 380.471
InChI Key: VPOSVABIUICFLP-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine core substituted with a dimethylpyrazolyl group and a fluorophenylmethyl piperazinyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylpyrazolyl and fluorophenylmethyl piperazinyl groups. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated intermediates, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(3,5-Dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone
  • **4-[3-(3,5-Dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-[5-(2-methylpropyl)furan-2-yl]methanone

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6/c1-15-12-16(2)28(25-15)21-13-20(23-17(3)24-21)27-10-8-26(9-11-27)14-18-4-6-19(22)7-5-18/h4-7,12-13H,8-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOSVABIUICFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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